molecular formula C49H76O37S B12504165 Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin

Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin

Cat. No.: B12504165
M. Wt: 1289.2 g/mol
InChI Key: URYLJCBFCXEADB-UHFFFAOYSA-N
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Description

Mono-(6-p-toluenesulfonyl)-β-cyclodextrin (Mono-6-Ts-β-CD) is a selectively modified β-cyclodextrin (β-CD) derivative where a single primary hydroxyl group at the 6A position is replaced with a p-toluenesulfonyl (Ts) group. This modification is critical for further functionalization, as the Ts group acts as a leaving group, enabling nucleophilic substitution reactions to create advanced derivatives for applications in drug delivery, catalysis, and supramolecular chemistry .

Properties

IUPAC Name

[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLJCBFCXEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O37S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Batch Synthesis Methods

Aqueous-Phase Tosylation with p-Toluenesulfonyl Chloride

The foundational method involves reacting β-CD with p-toluenesulfonyl chloride (TsCl) in alkaline aqueous media. Early protocols reported yields below 15% due to competing reactions at secondary hydroxyl groups (C2 and C3) and polysubstitution. The primary hydroxyl group’s higher nucleophilicity in basic conditions (pH 10–12) favors mono-6-Ts-β-CD formation, but precise stoichiometric control of TsCl (1.1–1.5 equivalents) is critical to minimize di- and trisubstituted byproducts. For example, a 1:1 molar ratio of β-CD to TsCl in water at 0–5°C for 4–6 hours yields mono-6-Ts-β-CD with 20–25% efficiency before purification.

Solvent Systems and Reaction Kinetics

Mixed solvent systems (e.g., water/acetone or water/DMF) enhance β-CD solubility and reaction homogeneity. A study using 40% acetone in water at 25°C achieved 28% yield after 8 hours, highlighting the trade-off between reaction rate and selectivity. Prolonged reaction times (>12 hours) or elevated temperatures (>30°C) favor polysubstitution, reducing mono-6-Ts-β-CD purity to <50%.

Optimized Synthetic Protocols

Cation Exchange Resin Purification

A breakthrough by Jansook et al. (2013) introduced cation exchange resin (Dowex 50WX8) for single-step purification, replacing traditional solvent extraction and column chromatography. Post-reaction, the crude mixture is passed through the resin, which adsorbs unreacted TsCl and byproducts. This method boosted yields to 35% with >98% molar purity, eliminating organic solvents and reducing processing time from days to hours.

Reagent Optimization and Selectivity

Thieme Connect (2022) systematically evaluated nine tosylating reagents, including TsCl, tosyl anhydride, and tosyl imidazole. While all reagents produced mono-6-Ts-β-CD, TsCl in aqueous NaOH (0.1 M) at 15°C for 6 hours provided the highest yield (40%). Tosyl imidazole, though less reactive, improved regioselectivity to 6-O substitution by reducing secondary hydroxyl reactivity.

Table 1: Comparison of Tosylating Reagents for Mono-6-Ts-β-CD Synthesis
Reagent Solvent System Temperature (°C) Time (h) Yield (%) Purity (%)
TsCl H2O/NaOH 15 6 40 98
Tosyl anhydride DMF/H2O 25 8 33 95
Tosyl imidazole Acetone/H2O 10 12 37 97

Continuous Flow Synthesis

Monotosylation in Flow Reactors

Recent advancements in continuous flow chemistry enabled safer and faster mono-6-Ts-β-CD production. A 2023 study demonstrated a semi-continuous system where β-CD and TsCl are mixed in a micromixer at 10°C, with residence times of 15 minutes. The reaction stream is then directed to a cation exchange column for in-line purification, achieving 38% yield and >95% purity. Flow systems minimize thermal degradation and polysubstitution by ensuring precise stoichiometric control and rapid heat dissipation.

Integration with Downstream Functionalization

The same flow platform coupled monotosylation with azidation and reduction steps to produce 6-monoamino-β-CD. After solvent exchange (water to DMF), the mono-6-Ts-β-CD intermediate reacted with sodium azide at 80°C for 20 minutes, followed by catalytic hydrogenation (H-Cube® reactor, 60°C, 1 bar H2). This end-to-end process reduced total synthesis time from weeks to 24 hours, with an overall yield of 31%.

Purification and Characterization

Reverse-Phase Chromatography

Traditional purification via silica gel chromatography is labor-intensive and low-yielding (<20%). Reverse-phase flash chromatography (C18 column, water/methanol gradient) isolates mono-6-Ts-β-CD with 85–90% recovery, albeit requiring costly stationary phases.

Analytical Validation

Modern protocols validate purity using:

  • NMR Spectroscopy : ¹H NMR shows a singlet at δ 2.45 ppm (Ts methyl) and absence of secondary hydroxyl signals (δ 4.8–5.5 ppm).
  • Mass Spectrometry : ESI-MS confirms [M + H]⁺ at m/z 1289.2.
  • HPLC : Retention time of 12.3 minutes (C18 column, 70:30 water/acetonitrile).

Scalability and Industrial Applications

Kilogram-Scale Production

TCI America’s commercial synthesis employs a scaled batch process with TsCl in aqueous NaOH, producing >95% pure mono-6-Ts-β-CD at 1 kg scale. The protocol emphasizes reproducibility, with strict control of TsCl addition rates (±2% per hour) and pH (10.5–11.0).

Cost and Environmental Impact

Continuous flow methods reduce solvent waste by 60% compared to batch processes, aligning with green chemistry principles. However, high reagent costs (TsCl: $107/g) and specialized equipment limit widespread adoption.

Chemical Reactions Analysis

Types of Reactions

Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin undergoes various chemical reactions, including nucleophilic substitution, where the p-toluenesulfonyl group can be replaced by other nucleophiles. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino-substituted beta-cyclodextrin derivative, while reaction with a thiol can produce a thio-substituted derivative .

Scientific Research Applications

Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin is a cyclodextrin derivative with diverse applications, particularly in drug delivery, analytical chemistry, the food industry, and cosmetic formulations . It enhances the solubility and stability of drugs, serves as a chiral selector, improves flavor profiles in food, and acts as a stabilizing agent in cosmetics .

Scientific Research Applications

  • Drug Delivery Systems: Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin enhances the solubility and stability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations . For example, it can encapsulate active pharmaceutical ingredients, improving their bioavailability .
  • Analytical Chemistry: This compound serves as a chiral selector in capillary electrophoresis, allowing for the separation of enantiomers . This application is crucial for the development of chiral drugs, ensuring efficacy and safety .
  • Food Industry: The compound can improve the flavor and aroma profiles of food products by encapsulating volatile compounds, which helps preserve their integrity during processing and storage .
  • Cosmetic Formulations: It acts as a stabilizing agent in cosmetic products, enhancing the delivery of active ingredients while providing a pleasant texture, particularly beneficial in creams and lotions .

Synthesis and Derivatization

Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin is a crucial intermediate in synthesizing other β-cyclodextrin derivatives . Monotosylation of β-CD is a turning point in its derivation, allowing for derivation or coupling at the primary hydroxyl group . A continuous flow method has been developed for synthesizing 6-monoamino-6-monodeoxy-β-cyclodextrin from native β-cyclodextrin using monotosylation as one of the steps .

Applications in Polymer Chemistry

Natural cyclodextrins and their derivatives, including Mono-6-O-(p-toluenesulfonyl)-6-deoxy-β-CD, are used for polymer synthesis . For instance, ethylenediamine-modified cyclodextrin can be prepared from mono-6-(p-toluenesulfonyl)-6-deoxy-β-CD and reacted with glycidyl methacrylate .

** regioselective method**
A regioselective method for preparing cyclodextrin derivatives monosulfonylated at C-6 involves reacting the cyclodextrin with a sulfonylation agent in an alkaline aqueous solution in the presence of a metal salt that forms a coordination complex with the secondary hydroxyl groups of the cyclodextrin . The cyclodextrin derivative monosulfonylated at C-6 is then recovered from the reaction mixture . This method improves the economic accessibility of 6-amino-6-deoxycyclomaltoheptaose and 6-deoxy-6-isothiocyanato-cyclomaltoheptaose, which are precursors for monothiourea derivatives .

Other possible applications

Mechanism of Action

The mechanism of action of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin involves the formation of inclusion complexes with hydrophobic guest molecules. The hydrophobic cavity of the beta-cyclodextrin encapsulates the guest molecule, enhancing its solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Comparison with Similar β-Cyclodextrin Derivatives

2.1 Structural and Functional Differences

The substituent group on β-CD determines its physicochemical properties and applications. Below is a comparative analysis:

Compound Substituent Solubility Key Applications Notable Findings
Mono-6-Ts-β-CD p-Toluenesulfonyl Moderate Synthetic intermediate Enables selective functionalization via nucleophilic substitution .
HP-β-CD Hydroxypropyl High Drug delivery, solubility aid Enhances stability of antibodies and phenolic compounds; used in spray-drying .
SBE-β-CD Sulfobutylether High Pharmaceutical formulations Reduces renal toxicity while improving drug solubility .
Methyl-β-CD (MβCD) Methyl Variable Cholesterol manipulation Most efficient cholesterol shuttle (EC₅₀ = 0.05 mM) .
Ts-NH₂-CD Hexamethylenediamine Variable Targeted drug delivery Forms conjugates for controlled release (e.g., levofloxacin carriers) .
2.3 Binding and Selectivity
  • Cavity Size : β-CD’s 7-glucose unit cavity binds mid-sized molecules (e.g., resveratrol), while α-CD (6 units) and γ-CD (8 units) favor smaller or larger guests, respectively .
  • Flavor Delivery: β-CD reversibly binds hydrophobic volatiles (e.g., ethyl octanoate), mimicking fat-like release in low-fat yogurts .

Biological Activity

Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin (6-OTs-β-CD) is a modified derivative of β-cyclodextrin, which is renowned for its ability to form inclusion complexes with various guest molecules. This property makes it a valuable compound in pharmaceutical and biomedical applications. The biological activity of 6-OTs-β-CD has been the subject of various studies, highlighting its potential in drug delivery systems, enzyme inhibition, and molecular recognition.

Basic Characteristics

PropertyValue
Molecular Formula C₄₉H₇₆O₃₇S
Molecular Weight 1289.17 g/mol
Density 1.6 ± 0.1 g/cm³
Water Solubility Soluble in DMF, DMSO; insoluble in water
LogP -4.56

6-OTs-β-CD is synthesized through the regioselective sulfonylation of β-cyclodextrin at the C-6 position using p-toluenesulfonyl chloride. This modification enhances its solubility in organic solvents and alters its interaction with biological molecules.

Drug Delivery Applications

One of the primary applications of 6-OTs-β-CD is in drug delivery systems. Its ability to encapsulate poorly soluble drugs enhances their bioavailability. For instance, studies have shown that nanoparticles formed from 6-OTs-β-CD can effectively deliver hydrophobic drugs, improving their therapeutic efficacy and reducing side effects .

Enzyme Inhibition

Research indicates that 6-OTs-β-CD can act as an enzyme inhibitor. Its structural configuration allows it to interact with enzymes, potentially blocking their active sites or altering their conformation. This property is particularly useful in designing inhibitors for specific biochemical pathways, which could lead to novel therapeutic strategies for diseases such as cancer .

Molecular Recognition

The unique structure of cyclodextrins enables them to selectively bind various molecules, making them useful in molecular recognition applications. 6-OTs-β-CD has been studied for its ability to form complexes with biomolecules, which can be utilized in sensors or diagnostic tools .

Study on Drug Delivery Systems

In a study examining the use of 6-OTs-β-CD for delivering anticancer drugs, researchers encapsulated a poorly soluble drug within nanoparticles made from this compound. The results demonstrated a sustained release profile and enhanced cytotoxicity against cancer cells compared to free drug formulations .

Enzyme Interaction Analysis

Another study focused on the interaction between 6-OTs-β-CD and specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit enzyme activity by binding to the active site, thus providing insights into potential therapeutic applications for metabolic disorders .

Q & A

Q. What are the optimized methods for synthesizing Ts-β-CD with high regioselectivity?

Ts-β-CD is synthesized via selective monotosylation of β-cyclodextrin using 1-(p-toluenesulfonyl)imidazole as the sulfonating agent. Key steps include:

  • Dissolving β-cyclodextrin in dimethyl sulfoxide (DMSO) at 45°C under argon.
  • Adding finely ground 1-(p-toluenesulfonyl)imidazole (4 equivalents) to ensure homogeneity and minimize side reactions.
  • Maintaining precise pH control (via NaOH addition at room temperature) to avoid multi-tosylation .
    Yield: ~61% with <3% residual β-cyclodextrin.

Q. How can Ts-β-CD purity be assessed experimentally?

  • TLC Analysis : Use 2-PrOH/H₂O/EtOAc/NH₄OH (5:3:1:1) as the mobile phase; Ts-β-CD has an Rf of ~0.41 .
  • NMR Spectroscopy : Key signals include δ 2.49 (s, 3H, tosyl methyl), δ 4.76–5.83 (m, cyclodextrin protons), and δ 7.42–7.73 (tosyl aromatic protons) in DMSO-d₆ .
  • HPLC : Reverse-phase columns with UV detection at 254 nm can resolve Ts-β-CD from unreacted β-cyclodextrin .

Q. What are the primary research applications of Ts-β-CD in host-guest chemistry?

Ts-β-CD serves as a precursor for functionalized cyclodextrins:

  • Nucleophilic Displacement : React with NaN₃ to form 6-azido derivatives for "click chemistry" .
  • Thiolation : Use dithiothreitol (DTT) to introduce sulfhydryl groups for disulfide-linked drug carriers .
  • Amination : Generate 6-amino derivatives for pH-responsive drug delivery systems .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Ts-β-CD synthesis?

  • Temperature : Heating to 45°C in DMSO enhances solubility and reduces β-cyclodextrin crystallization, improving tosylation efficiency. Lower temperatures (<30°C) favor incomplete reactions .
  • Particle Size : Grinding 1-(p-toluenesulfonyl)imidazole to a fine powder ensures uniform reactivity. Large particles reduce yields by 15–20% .
  • Alkaline Conditions : Premature NaOH addition induces hydrolysis of the tosyl group. Delayed addition (after 2 hr reaction time) maximizes mono-tosylation .

Q. What analytical challenges arise in characterizing Ts-β-CD derivatives?

  • Self-Inclusion Complexes : Ts-β-CD undergoes intramolecular inclusion in aqueous solutions, complicating NMR interpretation. Use ROESY or DOSY to distinguish free and bound states .
  • Dynamic Exchange : In DMSO, the tosyl group exhibits slow conformational exchange, requiring high-resolution (>500 MHz) NMR to resolve splitting patterns .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects [M–H]⁻ at m/z 1289.2. However, sodium adducts ([M+Na]⁺) may dominate, requiring careful calibration .

Q. How does Ts-β-CD stability vary under aqueous vs. anhydrous conditions?

  • Hydrolysis in Water : Ts-β-CD undergoes pH-dependent hydrolysis (t₁/₂ = 72 hr at pH 7.4, 25°C). Acidic conditions (pH <3) accelerate cleavage of the tosyl ester .
  • Storage Stability : Anhydrous Ts-β-CD remains stable for >1 year at –20°C. Hydrated forms degrade by 5–10% annually due to residual moisture .

Q. What strategies mitigate multi-tosylation in large-scale Ts-β-CD synthesis?

  • Stoichiometric Control : Limit 1-(p-toluenesulfonyl)imidazole to 1.1 equivalents. Excess reagent increases di-tosylated byproducts by 8–12% .
  • Solvent Optimization : DMSO suppresses secondary tosylation by stabilizing β-cyclodextrin’s primary hydroxyl conformation. Alternative solvents (e.g., pyridine) reduce yields to <40% .
  • Kinetic Quenching : Terminate reactions at 85% conversion (monitored by TLC) to minimize over-tosylation .

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